molecular formula C19H21N5O4S B2669487 N-(3,4-dimethoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223842-85-0

N-(3,4-dimethoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2669487
CAS RN: 1223842-85-0
M. Wt: 415.47
InChI Key: LNIBDJGHHZRVMM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H21N5O4S and its molecular weight is 415.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds within this class have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Bondock et al. (2008) focused on synthesizing new heterocycles incorporating antipyrine moiety and evaluating their antimicrobial activity. These compounds showed promise as antimicrobial agents, indicating their potential in addressing drug-resistant microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).

Antitumor and Anti-inflammatory Properties

Several derivatives related to this compound have been synthesized with the aim of discovering new anticancer agents. Al-Sanea et al. (2020) synthesized and tested the anticancer activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives on 60 cancer cell lines, identifying compounds with appreciable cancer cell growth inhibition (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). Additionally, thiazolopyrimidine derivatives have been investigated for their antinociceptive and anti-inflammatory properties, indicating their potential use in pain management and anti-inflammatory treatments (Selvam, Karthik, Palanirajan, & Ali, 2012).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-27-13-6-5-12(9-14(13)28-2)21-15(25)10-24-11-20-17-16(18(24)26)29-19(22-17)23-7-3-4-8-23/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIBDJGHHZRVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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